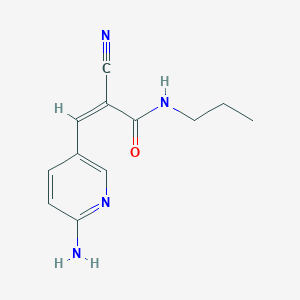
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway and plays a critical role in maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, making AZD6738 a promising candidate for cancer therapy.
Wirkmechanismus
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide inhibits the activity of ATR, a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR prevents the repair of DNA damage, leading to increased cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor immune response by increasing the activation of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of ATR, making it a valuable tool for studying the DNA damage response pathway. However, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has some limitations as well. It is not suitable for long-term studies as it can induce DNA damage and cell death. In addition, it has poor solubility and bioavailability, making it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide. One area of interest is the development of combination therapies involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide and other DNA-damaging agents. Another area of interest is the development of more potent and selective ATR inhibitors with improved pharmacokinetic properties. Finally, there is interest in studying the role of ATR in other biological processes, such as the regulation of the immune response.
Synthesemethoden
The synthesis of (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 6-aminopyridine-3-carboxylic acid with propargylamine to form the propargylamide intermediate. This intermediate is then subjected to a series of reactions to form the final product, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been extensively studied in preclinical models of cancer. Studies have shown that (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cell death. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor activity of other cancer therapies, including PARP inhibitors.
Eigenschaften
IUPAC Name |
(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-5-15-12(17)10(7-13)6-9-3-4-11(14)16-8-9/h3-4,6,8H,2,5H2,1H3,(H2,14,16)(H,15,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKMAHGZMXPNQ-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

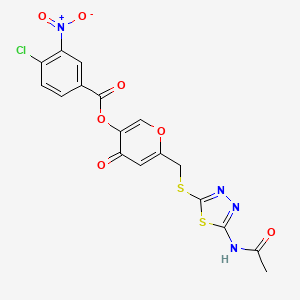
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)
![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)
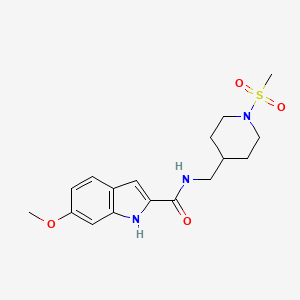


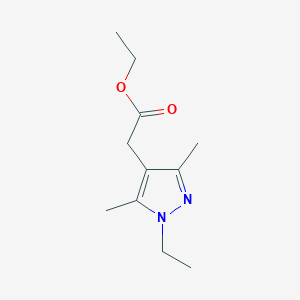
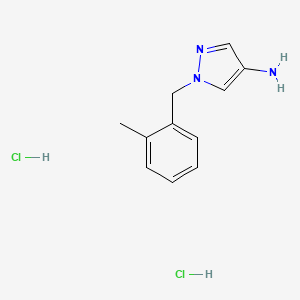
![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2976510.png)